

Application Note & Protocol: PNU-100440 as a Reference Standard for Impurity Testing

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Compound of Interest

Compound Name: **PNU-100440**

Cat. No.: **B1678915**

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Introduction

PNU-100440 is a known metabolite of the antibiotic Linezolid and is also considered a potential impurity in the final drug product.^{[1][2]} As regulatory bodies require stringent control over impurities in pharmaceutical products, the availability of well-characterized reference standards is crucial for accurate identification and quantification.^{[3][4][5]} This document provides a detailed protocol for the use of **PNU-100440** as a reference standard for impurity testing in Linezolid drug substance and drug product, utilizing High-Performance Liquid Chromatography (HPLC).

Chemical Information:

- Chemical Name: (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide
- CAS Number: 168828-82-8^[6]
- Molecular Formula: C₁₄H₁₇FN₂O₄^[6]
- Molecular Weight: 296.29 g/mol ^[6]

Quantitative Data Summary

The following tables summarize the validation parameters for a typical RP-HPLC method for the quantification of **PNU-100440** and related impurities. These values are representative and should be verified during in-house method validation.

Table 1: System Suitability

Parameter	Acceptance Criteria
Tailing Factor (for PNU-100440)	≤ 2.0
Theoretical Plates (for PNU-100440)	≥ 2000
% RSD of Peak Area (n=6)	$\leq 2.0\%$

Table 2: Method Validation Parameters

Parameter	Result
Linearity	
Range	0.05 - 1.5 µg/mL
Correlation Coefficient (r^2)	≥ 0.999
Accuracy (% Recovery)	
50% Level	98.0 - 102.0%
100% Level	98.0 - 102.0%
150% Level	98.0 - 102.0%
Precision (% RSD)	
Repeatability (n=6)	$\leq 2.0\%$
Intermediate Precision (n=6)	$\leq 2.0\%$
Limit of Detection (LOD)	0.015 µg/mL
Limit of Quantitation (LOQ)	0.05 µg/mL
Specificity	No interference observed at the retention time of PNU-100440 from blank, placebo, and other related substances.

Experimental Protocols

This section details the recommended experimental protocol for the analysis of **PNU-100440** and related impurities in Linezolid using RP-HPLC.

Materials and Reagents

- **PNU-100440** Reference Standard
- Linezolid Drug Substance/Product
- Acetonitrile (HPLC Grade)

- Methanol (HPLC Grade)
- Ammonium Acetate (Analytical Grade)
- Water (HPLC Grade)

Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	10 mM Ammonium Acetate in Water
Mobile Phase B	Acetonitrile
Gradient	0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 µL
Diluent	Water:Acetonitrile (1:1 v/v)

Preparation of Solutions

- Reference Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of **PNU-100440** Reference Standard in 100 mL of diluent.
- Working Standard Solution (1 µg/mL): Dilute 1 mL of the Stock Solution to 100 mL with diluent.
- Sample Solution (for 0.1% impurity level in a 1 mg/mL Linezolid solution): Accurately weigh and dissolve approximately 100 mg of Linezolid in 100 mL of diluent.

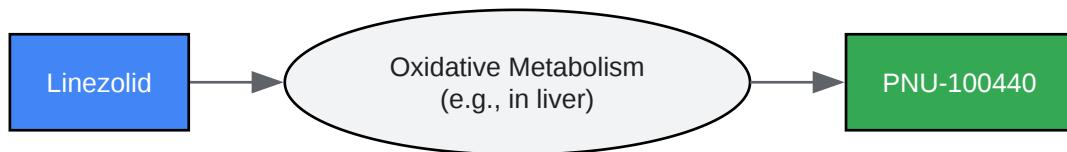
Analysis Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the Working Standard Solution six times to check for system suitability.
- Inject the Sample Solution.
- Identify the **PNU-100440** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the amount of **PNU-100440** in the sample using the following formula:

Visualizations

Metabolic Pathway of Linezolid to PNU-100440

The following diagram illustrates the metabolic conversion of Linezolid to **PNU-100440**.

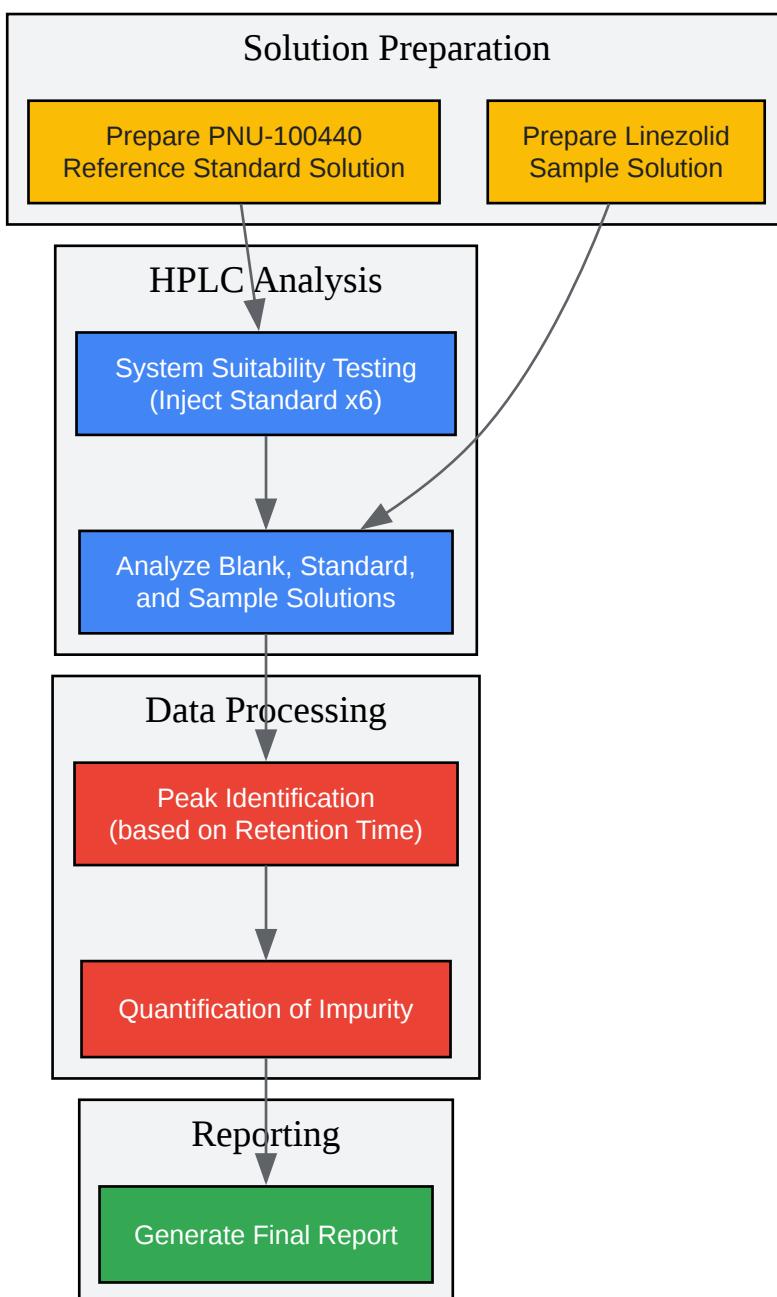


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Caption: Metabolic conversion of Linezolid to **PNU-100440**.

Experimental Workflow for Impurity Testing

This workflow outlines the key steps for using **PNU-100440** as a reference standard in impurity analysis.



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Caption: Workflow for impurity testing using **PNU-100440**.

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References

- 1. PNU-100440 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impurities in Drug Substances and Products [usp.org]
- 4. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. chemscene.com [chemscene.com]
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